molecular formula C7H5BrN2O2 B054655 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 122450-96-8

7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Cat. No.: B054655
CAS No.: 122450-96-8
M. Wt: 229.03 g/mol
InChI Key: ATRMUPKQFDRURR-UHFFFAOYSA-N
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Description

7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a bromine atom at the 7th position of the pyrido[3,2-b][1,4]oxazin-3(4H)-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one typically involves the bromination of the parent pyrido[3,2-b][1,4]oxazin-3(4H)-one compound. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions due to its size and electronegativity, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine.

    7-Fluoro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: Contains a fluorine atom, offering different electronic properties.

    2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one: The parent compound without any halogen substitution.

Uniqueness

The presence of the bromine atom in 7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one imparts unique reactivity and electronic properties compared to its analogs. Bromine’s larger atomic radius and higher electronegativity compared to chlorine and fluorine can influence the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

7-bromo-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRMUPKQFDRURR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579704
Record name 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122450-96-8
Record name 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 5.6 g 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one dissolved in 85 ml of DMF under nitrogen is added 7.96 g NBS in 50 ml of DMF. This is allowed to stir at room temperature overnight. To this is added 35 ml of water and chilled. The solid material which separates is filtered and washed with 3×100 ml H2O. This is then dried in a vac oven at 70° C. and then used directly in the next step.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
7.96 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2H-pyrido[3,2-b][1,4]oxazin-3-one (0.75 g, 5 mmol) in DMF (18 mL) was slowly added NBS (1.07 g, 6 mmol) under N2. The mixture was stirred at rt for 16 h. HPLC indicated 75% conversion. More NBS (0.53 g, 3 mmol) was added and the mixture was stirred for another 24 h. Water (5 mL) was added and the reaction flask was chilled. The white solid which separated was filtered and washed with EtOAc, H2O, Et2O, and dried under vacuum in the presence of PBS and then used directly in the next step (687 mg, 60%).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step Two
Name
Quantity
0.53 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
18 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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